N-(4-(methylthio)-1-oxo-1-(3-(4-oxoquinazolin-3(4H)-yl)piperidin-1-yl)butan-2-yl)acetamide
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Overview
Description
N-(4-(methylthio)-1-oxo-1-(3-(4-oxoquinazolin-3(4H)-yl)piperidin-1-yl)butan-2-yl)acetamide is an intricate compound with a molecular structure that suggests multifaceted applications in various scientific disciplines. The compound features a complex arrangement of functional groups, potentially imparting unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(methylthio)-1-oxo-1-(3-(4-oxoquinazolin-3(4H)-yl)piperidin-1-yl)butan-2-yl)acetamide can involve several steps, starting from basic organic compounds. For instance:
Step 1: Formation of the Quinazolinone Backbone
Starting Material: : Appropriate aniline derivative
Reagent: : Phosgene or carbonyldiimidazole (CDI)
Condition: : Reflux in an organic solvent like acetonitrile
Product: : Intermediate quinazolinone
Step 2: Piperidine Addition
Starting Material: : Intermediate quinazolinone
Reagent: : Piperidine
Condition: : Heating under reflux
Product: : Piperidine-quinazolinone intermediate
Step 3: Functionalization of Butanone Derivative
Starting Material: : 4-(methylthio)butanone
Reagent: : Acetic anhydride
Condition: : Stirring at room temperature
Product: : Acetylated butanone derivative
Step 4: Final Coupling Reaction
Starting Materials: : Piperidine-quinazolinone intermediate and acetylated butanone derivative
Reagent: : Coupling agents like DCC (Dicyclohexylcarbodiimide)
Condition: : Room temperature, with catalytic DMAP (4-Dimethylaminopyridine)
Product: : Final this compound
Industrial Production Methods
Scaling the synthesis for industrial purposes necessitates optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and large-scale batch processing in industrial organic synthesis labs are often employed.
Chemical Reactions Analysis
Types of Reactions
N-(4-(methylthio)-1-oxo-1-(3-(4-oxoquinazolin-3(4H)-yl)piperidin-1-yl)butan-2-yl)acetamide can undergo several chemical reactions such as:
Oxidation: : Conversion of the thioether group to sulfoxide or sulfone.
Reduction: : Reduction of the carbonyl group to an alcohol.
Substitution: : Electrophilic aromatic substitution on the quinazolinone moiety.
Common Reagents and Conditions
Oxidation: : m-Chloroperoxybenzoic acid (mCPBA) under mild conditions.
Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Bromination using bromine in acetic acid.
Major Products
Oxidation Products: : Sulfoxides and sulfones.
Reduction Products: : Alcohol derivatives.
Substitution Products: : Brominated quinazolinone derivatives.
Scientific Research Applications
N-(4-(methylthio)-1-oxo-1-(3-(4-oxoquinazolin-3(4H)-yl)piperidin-1-yl)butan-2-yl)acetamide finds applications across a spectrum of fields:
Chemistry: : As a reagent in synthesis and study of quinazolinone derivatives.
Biology: : Potentially as a ligand in studying receptor-ligand interactions.
Medicine: : Investigation of anticancer, antiviral, and antimicrobial properties.
Industry: : Utilized in the synthesis of advanced materials and chemical intermediates.
Mechanism of Action
The exact mechanism by which this compound exerts its effects can vary depending on its application:
Biological Pathways: : It may interact with cellular receptors or enzymes, inhibiting or promoting specific biochemical pathways.
Molecular Targets: : Targeting particular proteins, DNA or RNA sequences, or enzymes, influencing cell signaling, gene expression, or enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
N-(4-(methylthio)-1-oxo-1-(3-(4-oxoquinazolin-3(4H)-yl)pyrrolidin-1-yl)butan-2-yl)acetamide
N-(4-(methylthio)-1-oxo-1-(3-(4-oxoquinazolin-3(4H)-yl)morpholin-1-yl)butan-2-yl)acetamide
Uniqueness
The uniqueness of N-(4-(methylthio)-1-oxo-1-(3-(4-oxoquinazolin-3(4H)-yl)piperidin-1-yl)butan-2-yl)acetamide lies in its specific arrangement of functional groups, imparting distinct chemical and biological properties.
This compound stands out due to its robust quinazolinone backbone combined with a piperidinyl moiety and a methylthio group, which may contribute to its potential bioactivity and versatile chemical reactivity.
Properties
IUPAC Name |
N-[4-methylsulfanyl-1-oxo-1-[3-(4-oxoquinazolin-3-yl)piperidin-1-yl]butan-2-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3S/c1-14(25)22-18(9-11-28-2)20(27)23-10-5-6-15(12-23)24-13-21-17-8-4-3-7-16(17)19(24)26/h3-4,7-8,13,15,18H,5-6,9-12H2,1-2H3,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KINNXICBOCRNOI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCSC)C(=O)N1CCCC(C1)N2C=NC3=CC=CC=C3C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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